molecular formula C18H16N6O B2462943 2-(1H-indol-3-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034611-66-8

2-(1H-indol-3-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No.: B2462943
CAS No.: 2034611-66-8
M. Wt: 332.367
InChI Key: DLXPOQUVDMDVMZ-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a hybrid heterocyclic compound combining indole, 1,2,3-triazole, and pyridine moieties linked via an acetamide group. The indole scaffold is prevalent in bioactive molecules due to its interaction with neurotransmitter receptors and enzymes, while the triazole ring enhances metabolic stability and hydrogen-bonding capacity. The pyridine substituent may improve solubility and π-π stacking interactions.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c25-18(8-13-9-20-17-6-2-1-5-16(13)17)21-10-14-12-24(23-22-14)15-4-3-7-19-11-15/h1-7,9,11-12,20H,8,10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXPOQUVDMDVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=CN(N=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is the use of a multicomponent reaction (MCR) involving indole-3-carbaldehyde, pyridine-3-amine, and an azide source under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scale-up synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors to improve efficiency, and ensuring that the process is environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products

The major products formed from these reactions include indole-3-carboxylic acid derivatives, amine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

2-(1H-indol-3-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit bacterial enzymes critical for cell wall synthesis, leading to bacterial cell death . The compound’s indole and triazole moieties are crucial for binding to the active sites of these enzymes, disrupting their normal function.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s triazole-pyridine moiety distinguishes it from pyrazole-based analogs (e.g., ZINC97159977) and pyrimidine-containing derivatives (e.g., 2e).

Physicochemical and Spectral Properties

Table 2: Characterization Data of Selected Analogs

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
2e 165–167 3280 (N–H), 1680 (C=O) ^1H: 8.65 (pyridine-H), 2.34 (CH₃)
827318-19-4 Not reported Not reported Not reported

Analysis :

  • The target compound’s spectral profile (if available) would likely show similar N–H and C=O stretches (IR) and pyridine proton signals near δ 8.6 (^1H NMR), as seen in 2e .

Patent and Commercial Relevance

  • highlights patented methods for synthesizing complex acetamide derivatives, emphasizing the therapeutic value of such scaffolds. The target compound’s design may circumvent existing patents (e.g., US2012045761) by avoiding cyclopropyl or fluorophenyl groups .

Biological Activity

The compound 2-(1H-indol-3-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide represents a novel hybrid structure combining indole and triazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C15H15N5O\text{C}_{15}\text{H}_{15}\text{N}_{5}\text{O}

Anticancer Activity

Recent studies have demonstrated that compounds containing indole and triazole derivatives exhibit significant anticancer activities. The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer).

Table 1: Anticancer Activity of this compound

Cell LineIC50 Value (µM)Reference
MCF-718.1 ± 2.4
HCT-11646.9 ± 4.7

These values indicate moderate cytotoxicity against these cell lines when compared to standard chemotherapeutics like doxorubicin.

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. Research indicates that the compound may trigger apoptosis through the activation of caspases and the cleavage of PARP (Poly ADP-ribose polymerase), a key player in the apoptotic pathway.

Figure 1: Apoptotic Pathway Induction by the Compound

Apoptotic Pathway

Study 1: Synthesis and Evaluation

In a study focused on synthesizing derivatives of indole and triazole, researchers found that the introduction of various substituents significantly enhanced anticancer activity. The synthesized compounds were screened for their ability to inhibit tubulin polymerization, a critical process in cell division.

Table 2: Comparison of Antiproliferative Activities

Compound IDCell LineIC50 Value (µM)
7dHeLa0.52
7dMCF-70.34
7dHT-290.86

This study highlighted that modifications in the indole structure could lead to improved potency against multiple cancer types .

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between the compound and target proteins involved in cancer progression. The results indicated that the compound effectively binds to tubulin, suggesting a potential mechanism for its anticancer activity .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(1H-indol-3-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Indole Core Functionalization : Introduce the acetamide group at the indole C3 position via alkylation or nucleophilic substitution .

Triazole Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to link the pyridin-3-yl group to the triazole ring .

Acetamide Linker Installation : Couple the triazole-methyl intermediate with the indole-acetamide fragment using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
Key Considerations :

  • Optimize reaction temperature (e.g., 0–25°C for CuAAC) and solvent polarity (DMF or DCM) to improve yields.
  • Monitor intermediates via TLC and purify via column chromatography.

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from variations in assay conditions or target specificity. To address this:

Standardize Assays : Replicate experiments under controlled conditions (e.g., fixed concentration, pH, and temperature).

Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm the compound’s dependency on suspected targets (e.g., PfCDPK1 kinase in malaria studies) .

Orthogonal Assays : Combine enzymatic inhibition assays (e.g., IC50 determination) with cellular viability assays (e.g., MTT) to differentiate direct vs. indirect effects .
Example Data Conflict :

StudyActivity (IC50)Assay Type
A1.2 µMEnzyme
B>10 µMCell-based
Resolution : Differences may stem from cell permeability or off-target effects; conduct intracellular target engagement assays (e.g., CETSA).

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Identify indole NH (~10–12 ppm), triazole CH (~7.5–8.5 ppm), and pyridine protons (~8.0–9.0 ppm) .
  • ¹³C NMR : Confirm carbonyl (170–175 ppm) and triazole carbons (120–150 ppm).

IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and triazole C-N stretch (~1450 cm⁻¹) .

Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced: How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to predict binding poses with targets (e.g., PfCDPK1 kinase). Focus on triazole-pyridine interactions with catalytic residues .

MD Simulations : Simulate ligand-receptor complexes in GROMACS to assess stability (e.g., RMSD <2 Å over 100 ns).

SAR Analysis : Modify substituents (e.g., pyridine vs. quinoline) and calculate binding free energy (ΔG) with MM/PBSA .
Example Optimization :

DerivativePyridine SubstituentΔG (kcal/mol)
Parent3-pyridinyl-8.2
Analog A4-pyridinyl-6.7

Advanced: What crystallographic methods are suitable for determining this compound’s 3D structure?

Methodological Answer:

Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) X-ray diffraction.

Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

Validation : Check R-factor (<5%), electron density maps (e.g., omit maps for triazole ring), and CCDC deposition.
Example Structural Data :

ParameterValue
Space GroupP2₁2₁2₁
R1/wR20.042/0.112
Bond Lengths±0.02 Å

Basic: How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h and quantify degradation via HPLC .

Thermal Stability : Perform TGA/DSC to determine melting points and decomposition thresholds.

Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation products.

Advanced: What strategies are effective for elucidating the compound’s metabolic pathways?

Methodological Answer:

In Vitro Models : Use liver microsomes (human or rat) with NADPH cofactor to identify phase I metabolites .

LC-MS/MS : Detect glucuronide or sulfate conjugates (phase II metabolism) with negative ion mode.

Isotope Labeling : Synthesize ¹³C-labeled acetamide to track metabolic cleavage sites.

Basic: What in vitro assays are recommended for initial biological screening?

Methodological Answer:

Antimicrobial Activity : Broth microdilution (MIC) against Plasmodium falciparum (for antimalarial potential) .

Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to determine selectivity indices.

Enzyme Inhibition : Fluorescence-based assays (e.g., CYP51 inhibition in Trypanosoma cruzi) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.